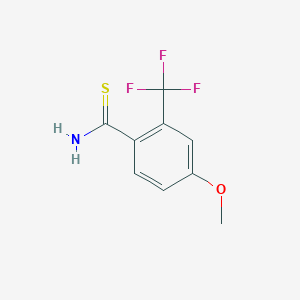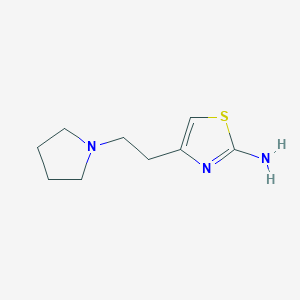![molecular formula C10H8N2O B13595500 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an acrylaldehyde moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazo[1,2-a]pyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde, but without the acrylaldehyde moiety.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a different fusion pattern of the imidazo and pyridine rings.
Pyrido[1,2-a]benzimidazole: A related compound with a benzimidazole core fused to a pyridine ring.
Uniqueness
This compound is unique due to the presence of the acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives.
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-7-3-4-9-8-12-6-2-1-5-10(12)11-9/h1-8H/b4-3+ |
InChIキー |
QBRJRZMXMLCSKV-ONEGZZNKSA-N |
異性体SMILES |
C1=CC2=NC(=CN2C=C1)/C=C/C=O |
正規SMILES |
C1=CC2=NC(=CN2C=C1)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



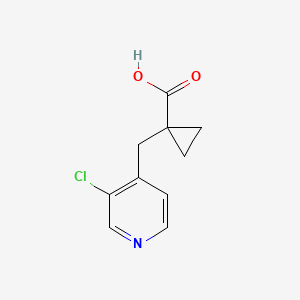
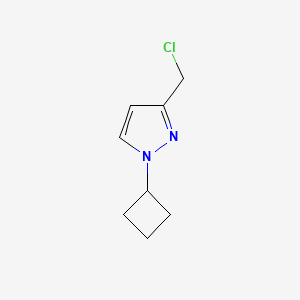
![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)

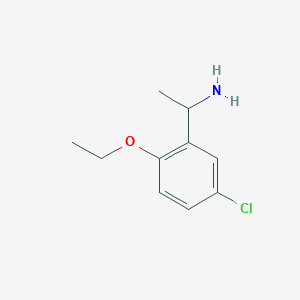

![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)

